

Quantum Chemical Insights into the Structure of Cyclopropylgermane: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropylgermane

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This technical guide provides a comprehensive analysis of the molecular structure of **cyclopropylgermane**, drawing upon key findings from gas-phase electron diffraction, microwave spectroscopy, and ab initio quantum chemical calculations. The intricate geometric parameters, conformational preferences, and spectroscopic signatures of this organogermanium compound are detailed, offering a foundational understanding for applications in materials science and computational chemistry.

Core Structural Parameters

The molecular structure of **cyclopropylgermane** has been elucidated through a combination of experimental techniques and theoretical modeling. Gas-phase electron diffraction studies, complemented by microwave spectroscopy of 41 isotopologues and ab initio calculations, have provided a precise determination of its geometric parameters.

Data Presentation: Structural Parameters

The following tables summarize the key structural data obtained from these studies. Table 1 presents the interatomic distances, while Table 2 details the bond angles and dihedral angles, providing a complete picture of the molecule's three-dimensional arrangement.

Table 1: Interatomic Distances (r_a) in **Cyclopropylgermane**

Parameter	Gas-Phase Electron Diffraction (Å)
C1-C2	1.521 ± 0.007
C2-C3	1.502 ± 0.009
C-Ge	1.924 ± 0.002
Ge-H	1.530 (assumed)
C-H	1.085 (assumed)

Data sourced from Dakkouri, M. (1991). Experimental and theoretical investigation of the molecular structure of **cyclopropylgermane**.

Table 2: Bond Angles and Dihedral Angles in **Cyclopropylgermane**

Parameter	Microwave Spectroscopy (°)
∠C2C1C3	59.1
∠HC1H	116.5
∠C1C2Ge	121.9
∠HGeH	107.9
Tilt of GeH3 group	2.1

Data primarily derived from the analysis of rotational spectra of 41 isotopologues by Eppler, K.J., & Rudolph, H.D. (1992).

A notable feature of **cyclopropylgermane**'s structure is the tilt of the germyl (GeH₃) group towards the cyclopropyl ring. Gas-phase electron diffraction data suggest a tilt angle of 3.4 ± 2.0 degrees, while ab initio calculations indicate a tilt of 2.1 degrees.^[1] This tilt is attributed to hyperconjugative interactions between the Ge-H bonds and the Walsh orbitals of the cyclopropyl ring.

Experimental and Computational Protocols

A multi-faceted approach has been employed to determine the structure of **cyclopropylgermane** with high fidelity.

Gas-Phase Electron Diffraction (GED)

The experimental determination of the molecular structure was primarily achieved through gas-phase electron diffraction. In this technique, a high-energy beam of electrons is scattered by the gaseous molecules. The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule in the gas phase, free from intermolecular interactions. For **cyclopropylgermane**, this method provided the crucial interatomic distances between the constituent atoms.

Microwave Spectroscopy

Microwave spectroscopy was instrumental in refining the structural details, particularly the bond angles and the precise orientation of the germyl group. By analyzing the rotational spectra of 41 different isotopologues of **cyclopropylgermane**, researchers were able to accurately determine the moments of inertia of the molecule. These moments of inertia are directly related to the mass distribution and, therefore, the geometry of the molecule. This extensive isotopic substitution allowed for a highly precise determination of the molecular structure.

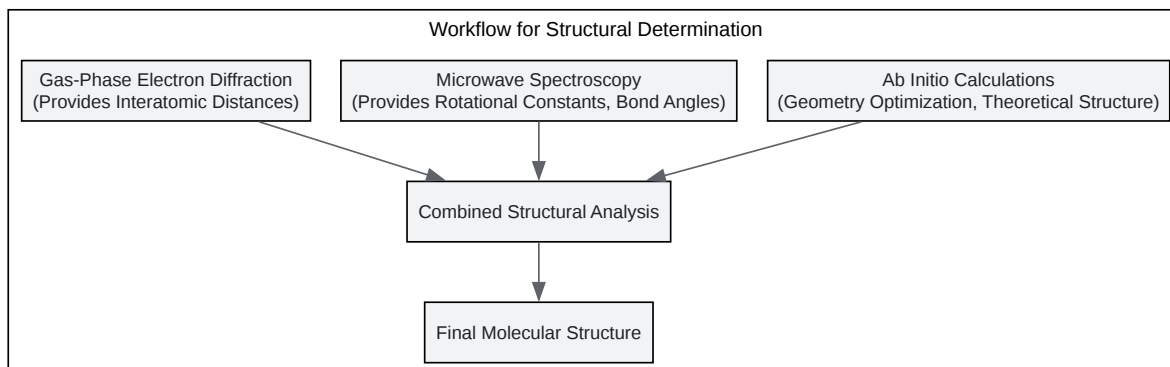
Ab Initio Quantum Chemical Calculations

Theoretical calculations have played a vital role in complementing the experimental findings and providing deeper insights into the electronic structure and bonding of **cyclopropylgermane**. The geometry of the molecule was optimized using ab initio molecular orbital calculations. Specifically, the calculations were performed using the 3-21G* and 4-21G* basis sets. These calculations not only corroborated the experimental findings, such as the tilt of the germyl group, but also allowed for a theoretical prediction of the molecular geometry.

Visualizing the Structure and Computational Workflow

To better understand the molecular structure and the process of its determination, the following diagrams are provided.

Diagram of the molecular structure of **Cyclopropylgermane**.



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Workflow of the combined experimental and theoretical approach.

Conclusion

The structure of **cyclopropylgermane** has been rigorously characterized through a synergistic combination of gas-phase electron diffraction, extensive microwave spectroscopy, and ab initio quantum chemical calculations. The determined geometric parameters, including the notable tilt of the germyl group, provide a solid foundation for further computational and experimental investigations into the reactivity and properties of this and related organogermanium compounds. This detailed structural information is invaluable for researchers in the fields of materials science, computational chemistry, and drug development, where a precise understanding of molecular geometry is paramount.

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References

- 1. pubs.acs.org [pubs.acs.org]
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